molecular formula C13H16N2 B1604499 5-(Piperidin-4-yl)-1H-indole CAS No. 383861-22-1

5-(Piperidin-4-yl)-1H-indole

Cat. No.: B1604499
CAS No.: 383861-22-1
M. Wt: 200.28 g/mol
InChI Key: ULMINHJMQWBDGD-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1H-indole is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a piperidine ring attached to an indole structure, which is known for its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 5-(Piperidin-4-yl)-1H-indole is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division, and its dysregulation can lead to various forms of cancer .

Mode of Action

The compound interacts with its target, the B-raf protein, by binding to it. This binding can inhibit the protein’s activity, leading to changes in the cell’s growth and division processes . .

Biochemical Pathways

The compound’s action affects the MAPK/ERK pathway, a key signaling pathway involved in cell growth and division . By inhibiting the B-raf protein, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation . The downstream effects of this disruption can include changes in cell growth and division, and potentially, the induction of cell death .

Pharmacokinetics

Similar compounds have been found to have good drug-likeness profiles, suggesting that they may have favorable adme properties .

Result of Action

The molecular and cellular effects of the compound’s action include changes in cell growth and division, potentially leading to a decrease in cell proliferation . In some cases, this could result in the induction of cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancers characterized by overactive B-raf protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other molecules in the environment can potentially interfere with the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1H-indole typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with acetoacetate and aromatic aldehydes under optimized conditions to form functionalized piperidines . Another approach involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the indole ring.

Scientific Research Applications

5-(Piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to receptor binding and signal transduction pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
  • 5,6-Dimethoxy indanone derivatives
  • N-(Piperidin-4-yl)benzamide derivatives

Uniqueness

5-(Piperidin-4-yl)-1H-indole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14-15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMINHJMQWBDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650694
Record name 5-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383861-22-1
Record name 5-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperidin-4-yl)-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-(3,6-dihydro-2H-pyridin-4-yl)-1H-indole (3.4 g), platinum oxide (0.2 g) and acetic acid (50 mL) was shaken at room temperature for 24 h and under 3 atmospheres of hydrogen. The mixture was filtered, and the solvent was removed in vacuo. The residue was purified by flash chromatography on silicagel (eluent: 4 M ammonia in methanol) to give the title compound (1.3 g).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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